molecular formula C21H23NO4 B170876 奥洛帕他定N-氧化物 CAS No. 173174-07-7

奥洛帕他定N-氧化物

货号 B170876
CAS 编号: 173174-07-7
分子量: 353.4 g/mol
InChI 键: TXKZPVWYFNGMCP-LSCVHKIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olopatadine N-Oxide is an active metabolite of Olopatadine . It is an impurity of Olopatadine, which is a histamine blocker and mast cell stabilizer .


Synthesis Analysis

The synthesis of Olopatadine involves the reaction of bis(trimethylsilyl)chloromethane (compound 1) and mercaptoacetic acid in the presence of NaOH/MeOH to synthesize 2-(bis(trimethylsilyl)methylthio) acetic acid (compound 2). Compound 3 is subsequently oxidized in the presence of H2O2/CH3COOH .


Molecular Structure Analysis

The molecular formula of Olopatadine N-Oxide is C21H23NO4 . It is a tricyclic compound .


Chemical Reactions Analysis

Olopatadine undergoes degradation under heat treatment and in an oxidative environment, leading to the formation of Olopatadine N-Oxide . The oxidation of Olopatadine by KMnO4 has been studied, and it was found that the oxidation leads to a decrease in the absorption of KMnO4 .


Physical And Chemical Properties Analysis

Olopatadine N-Oxide is a tricyclic compound with the molecular formula C21H23NO4 .

科学研究应用

过敏性结膜炎和鼻炎治疗

奥洛帕他定是一种组胺H1受体拮抗剂,用于治疗过敏性结膜炎和鼻炎 . 它通过阻断组胺的作用来发挥作用,组胺是一种主要的炎症介质,会导致炎症和过敏反应 .

肥大细胞稳定

奥洛帕他定是一种选择性组胺H1受体拮抗剂和肥大细胞稳定剂 . 通过减轻炎症和过敏反应,它有助于稳定肥大细胞,肥大细胞在过敏反应中起着关键作用 .

抗过敏药物合成

奥洛帕他定用于抗过敏药物的合成 . 它是各种新化合物设计和合成的重要组成部分 .

眼科应用

奥洛帕他定的眼用溶液已被FDA和欧盟批准用于治疗季节性和常年性过敏性结膜炎 . 它显示出良好的舒适度和耐受性,因为它不会引起细胞膜的扰动 .

鼻内制剂

奥洛帕他定用于眼用制剂中与过敏性结膜炎相关的眼部瘙痒的症状治疗,以及鼻内制剂中季节性过敏性鼻炎的症状治疗 .

色谱分析

奥洛帕他定用于色谱分析 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634642-214.50615457v-42.90123155z" fill="#d79468" p-

作用机制

Target of Action

Olopatadine N-Oxide primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. When histamine binds to this receptor, it triggers a cascade of reactions leading to symptoms of allergies.

Mode of Action

Olopatadine N-Oxide acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effect, thereby blocking the allergic response. This results in the attenuation of inflammatory and allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by Olopatadine N-Oxide is the histamine-mediated inflammatory response. By blocking the Histamine H1 receptor, it inhibits the release of inflammatory mediators and stabilizes mast cells . This leads to a decrease in symptoms associated with allergic reactions.

Result of Action

The molecular and cellular effects of Olopatadine N-Oxide’s action primarily involve the reduction of inflammatory and allergic reactions. By blocking the Histamine H1 receptor, it prevents the release of inflammatory mediators, thereby reducing symptoms such as itching and redness associated with allergic conjunctivitis and rhinitis .

Action Environment

The action, efficacy, and stability of Olopatadine N-Oxide can be influenced by various environmental factors. For instance, heat sterilization methods yield a higher content of Olopatadine N-Oxide degradation products compared to unsterilized drug product or drug product sterilized by filtration . Therefore, the method of sterilization can significantly impact the stability and efficacy of Olopatadine N-Oxide.

未来方向

Olopatadine is currently used to treat some allergic symptoms like allergic rhinitis, chronic urticaria, eczema, dermatitis, and conjunctivitis (itching eyes) . Future research may focus on exploring other potential uses of Olopatadine and its metabolites, including Olopatadine N-Oxide.

属性

IUPAC Name

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZPVWYFNGMCP-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173174-07-7
Record name Olopatadine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLOPATADINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine N-Oxide
Reactant of Route 2
Olopatadine N-Oxide
Reactant of Route 3
Olopatadine N-Oxide
Reactant of Route 4
Olopatadine N-Oxide
Reactant of Route 5
Olopatadine N-Oxide
Reactant of Route 6
Olopatadine N-Oxide

Q & A

Q1: How is Olopatadine N-Oxide formed in the body?

A1: The research paper identifies Olopatadine N-Oxide (M3) as one of the two primary metabolites of Olopatadine. [] The study demonstrates that its formation is predominantly catalyzed by Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in human liver microsomes. [] This enzymatic reaction involves the oxidation of the nitrogen atom in the Olopatadine molecule, leading to the formation of Olopatadine N-Oxide. []

Q2: Does the formation of Olopatadine N-Oxide affect the activity of important drug-metabolizing enzymes like cytochrome P450 (CYP450)?

A2: The research indicates that neither Olopatadine nor its metabolite, Olopatadine N-oxide (M3), significantly inhibit CYP450 enzyme activities. [] This suggests that the formation of Olopatadine N-Oxide is unlikely to interfere with the metabolism of other drugs metabolized by the CYP450 pathway. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。